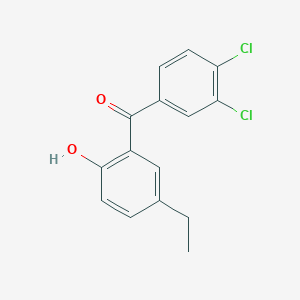
3',4'-Dichloro-5-ethyl-2-hydroxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone is an organic compound with the molecular formula C15H12Cl2O2 and a molecular weight of 295.161 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms, an ethyl group, and a hydroxyl group attached to the benzene rings.
Méthodes De Préparation
The synthesis of 3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution .
Applications De Recherche Scientifique
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone can be compared with other benzophenone derivatives such as:
4-Hydroxybenzophenone: Lacks the chlorine atoms and ethyl group, making it less hydrophobic.
2,4-Dichlorobenzophenone: Similar in having chlorine atoms but lacks the hydroxyl and ethyl groups.
5-Ethyl-2-hydroxybenzophenone: Similar in having the ethyl and hydroxyl groups but lacks the chlorine atoms.
Propriétés
Numéro CAS |
61466-87-3 |
|---|---|
Formule moléculaire |
C15H12Cl2O2 |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)-(5-ethyl-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H12Cl2O2/c1-2-9-3-6-14(18)11(7-9)15(19)10-4-5-12(16)13(17)8-10/h3-8,18H,2H2,1H3 |
Clé InChI |
GEZIUOUTPVCCAA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


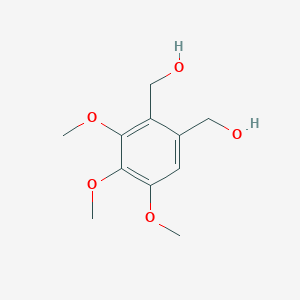
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
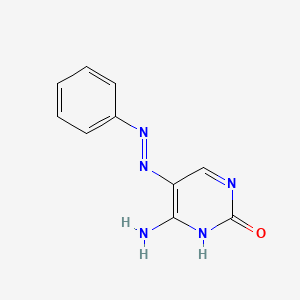
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
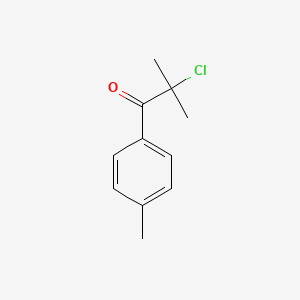

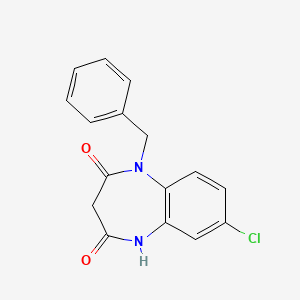

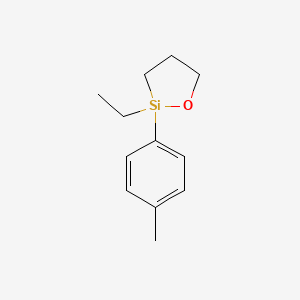



![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
